molecular formula C13H16F3NO2 B2915388 Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate CAS No. 247134-05-0

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

Cat. No. B2915388
CAS RN: 247134-05-0
M. Wt: 275.271
InChI Key: KJXNJNVKUIYFNX-UHFFFAOYSA-N
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Description

“Ethyl 3-(benzylamino)propionate” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “ethyl 3-benzylamino propanoate”, “ethyl 3-benzylamino propionate”, and “ethyl n-benzyl-beta-alaninate” among others .


Synthesis Analysis

While specific synthesis methods for “Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate” were not found, a related compound, “Ethyl 3-(benzylamino)propionate”, can be synthesized via the aza-Michael addition of benzylamine to α,β-unsaturated esters . This reaction can be carried out in the absence of a solvent, contributing to the development of sustainable chemistry .


Physical And Chemical Properties Analysis

“Ethyl 3-(benzylamino)propionate” is a liquid at 20°C . It has a molecular weight of 207.27 g/mol . The compound has a density of 1.017 g/mL at 25°C and a refractive index of 1.503 . It has a boiling point of 150°C .

Scientific Research Applications

Synthesis and Proteinase Inhibition

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate has been utilized in the synthesis of peptides. For instance, its derivative was prepared via a Reformatsky reaction and then coupled to Boc·Ala·Ala·Pro·OH, demonstrating potential as a proteinase inhibitor (Angelastro et al., 1992).

Biocatalyst in Synthesis

This compound has also been involved in studies focusing on biocatalysis. For example, (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate was prepared using Candida parapsilosis, showcasing the potential of using biocatalysts for producing optically pure compounds (Venkataraman & Chadha, 2015).

Role in Stereochemical Synthesis

The compound has been used in the stereoselective synthesis of fluorinated 1,3-diol derivatives, highlighting its importance in the field of stereochemistry (Ishihara et al., 1998).

Chemoselective Synthesis

It has also been a key player in chemoselective synthesis processes. For instance, its reactions with anilines were systematically studied to achieve chemoselective synthesis of specific compounds, which further demonstrates its utility in synthetic chemistry (Berbasov & Soloshonok, 2003).

Carboxylesterase Inhibition and Radical Scavenging

A study synthesized a series of compounds from Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate, which acted as effective and selective inhibitors of carboxylesterase. These compounds also showed high antioxidant activity, thereby contributing to medicinal chemistry (Khudina et al., 2019).

Safety and Hazards

“Ethyl 3-(benzylamino)propionate” is harmful if swallowed or inhaled . It causes serious eye irritation . It is recommended to avoid breathing its mist or vapor, and to use it only outdoors or in a well-ventilated area . In case of contact with skin, eyes, or clothing, it should be washed off immediately with plenty of water .

properties

IUPAC Name

ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-2-19-12(18)8-11(13(14,15)16)17-9-10-6-4-3-5-7-10/h3-7,11,17H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXNJNVKUIYFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzylamino)-4,4,4-trifluorobutanoate

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